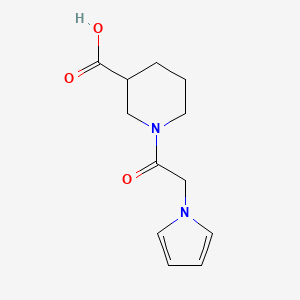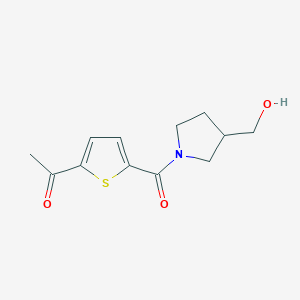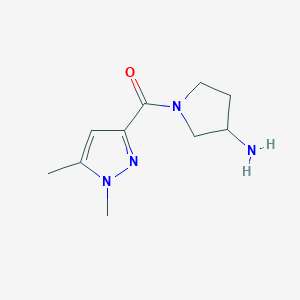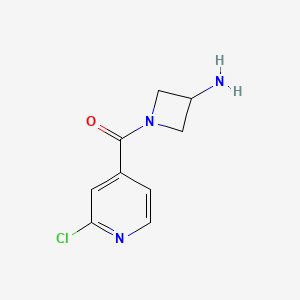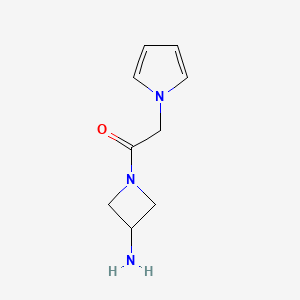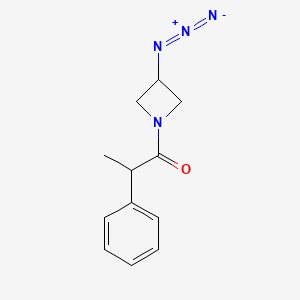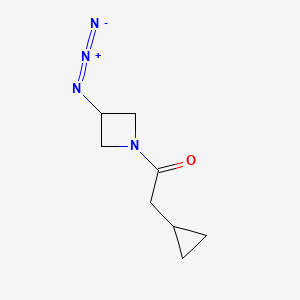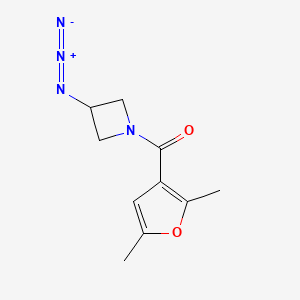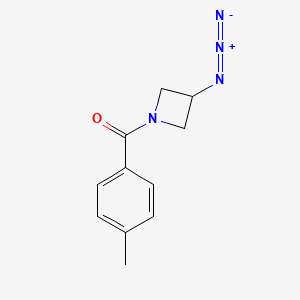
(3-Azidoazetidin-1-yl)(p-tolyl)methanone
Descripción general
Descripción
3-Azidoazetidin-1-yl)(p-tolyl)methanone (AAM) is a novel synthetic organic compound with potential applications in the fields of synthetic organic chemistry and medicinal chemistry. AAM is a derivative of azetidine, an aromatic heterocyclic compound containing a ring of three carbon atoms and one nitrogen atom. AAM is an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. In addition to its synthetic applications, AAM has been studied for its biochemical and physiological effects in various animal models.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has focused on the synthesis and characterization of novel compounds using (3-Azidoazetidin-1-yl)(p-tolyl)methanone or related structures. These compounds have been characterized using techniques such as UV–Vis, FTIR, LC–MS, 1H NMR, 13C NMR, magnetic susceptibility, conductivity measurement, X-ray powder diffraction method, and thermal analyses techniques. These methodologies help in understanding the chemical and physical properties of these compounds (Aslan et al., 2017).
Antimicrobial Activity
- Some studies have explored the antimicrobial properties of compounds synthesized from or related to (3-Azidoazetidin-1-yl)(p-tolyl)methanone. These studies have shown variable and modest activity against strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Catalytic Activity
- The catalytic activity of compounds derived from (3-Azidoazetidin-1-yl)(p-tolyl)methanone has been studied, particularly in reactions like the Suzuki–Miyaura cross-coupling reaction in aqueous media. These studies provide insights into the utility of these compounds in facilitating chemical transformations, which can be of significant importance in pharmaceutical and material science research (Aslan et al., 2017).
Anticancer Evaluation
- Compounds synthesized using structures related to (3-Azidoazetidin-1-yl)(p-tolyl)methanone have also been evaluated for their anticancer properties. These studies aim to explore the potential therapeutic applications of these compounds against various cancer types, contributing to the development of novel anticancer agents (Gouhar & Raafat, 2015).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-2-4-9(5-3-8)11(16)15-6-10(7-15)13-14-12/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNRSCISPBGFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



